molecular formula C3H6O2 B041140 Hydroxyacetone CAS No. 116-09-6

Hydroxyacetone

Cat. No.: B041140
CAS No.: 116-09-6
M. Wt: 74.08 g/mol
InChI Key: XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Description

Hydroxyacetone (C₃H₆O₂), also known as acetol or 1-hydroxy-2-propanone, is a three-carbon compound featuring a hydroxyl (-OH) and a carbonyl (C=O) group. It is a versatile intermediate in organic synthesis, atmospheric chemistry, and biochemical pathways. Key applications include:

  • Industrial Uses: Production of polyols, acrolein, and heterocyclic compounds .
  • Bio-Oil Components: Found in bio-oil upgrading processes, where it forms dimers during catalytic reactions .
  • Atmospheric Chemistry: A photochemical oxidation product of biogenic hydrocarbons, with diurnal concentration patterns peaking in the late afternoon .
  • Biochemical Role: Produced during gut microbial metabolism of sulfoquinovose, highlighting its role in organosulfur cycling .

Preparation Methods

Catalytic Dehydration of Glycerol

Glycerol dehydration represents the dominant industrial method for hydroxyacetone production, leveraging abundant biodiesel byproducts. The process involves acid- or base-catalyzed elimination of water from glycerol to form acetol, often accompanied by side products such as acrolein.

Heterogeneous Catalysis with Supported Metal Oxides

A patented process (CN118388331A) utilizes a supported catalyst comprising aluminum, copper, and chromium oxides on alumina-zeolite carriers . The optimal mass ratio of glycerol to catalyst is 1:0.01–0.5, with reaction temperatures of 170–220°C achieving >80% conversion over 2–10 hours . Key parameters include:

ParameterOptimal RangeEffect on Yield
Temperature200–220°CMaximizes acetol selectivity
Catalyst Loading10–20 wt%Reduces acrolein formation
Reaction Time4–6 hoursBalances conversion vs. degradation

Mechanistic studies on La₂CuO₄ catalysts reveal two parallel pathways :

  • Direct 1,2-Dehydration : Proton abstraction from the secondary hydroxyl group forms a carbocation intermediate, followed by β-hydride elimination to yield this compound (ΔG‡ = 32.1 kcal/mol) .

  • Dehydrogenation-Dehydration : Glycerol oxidizes to glyceraldehyde (C₃H₆O₃), which undergoes 2,3-dehydration via a six-membered cyclic transition state (Fig. 1) :

Glycerol-H2Glyceraldehyde-H2OThis compound\text{Glycerol} \xrightarrow{\text{-H}2} \text{Glyceraldehyde} \xrightarrow{\text{-H}2\text{O}} \text{this compound}

Solvent Effects and Byproduct Management

The choice of organic solvent (e.g., diglyme, sulfolane) significantly impacts reaction efficiency. Polar aprotic solvents stabilize carbocation intermediates, suppressing acrolein formation by 40–60% compared to nonpolar media . Post-reaction distillation at 80–100°C under reduced pressure (10–20 mmHg) isolates this compound with ≥95% purity .

Halogenated Acetone Alcoholysis

Laboratory-scale synthesis employs bromoacetone (CH₃COCH₂Br) as a precursor, exploiting nucleophilic substitution with hydroxide ions :

CH3COCH2Br+H2ONaOHCH3COCH2OH+HBr\text{CH}3\text{COCH}2\text{Br} + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{CH}3\text{COCH}_2\text{OH} + \text{HBr}

Optimized Conditions :

  • Molar Ratio : 1:1.2 bromoacetone to NaOH

  • Temperature : 25–40°C (prevents polymerization)

  • Reaction Time : 2–4 hours

Yields reach 70–85%, but challenges include bromoacetone’s toxicity (TLV 0.5 ppm) and the need for rigorous pH control to avoid aldol condensation .

Criegee Intermediate Isomerization

Gas-phase reactions of (CH₃)₂COO Criegee intermediates, generated via ozonolysis or photolysis, provide a specialized route to this compound. Multiplexed photoionization mass spectrometry (MPIMS) studies identify two formation mechanisms :

Unimolecular Isomerization

The (CH₃)₂COO intermediate undergoes hydrogen transfer to form vinylhydroperoxide (VHP), which rearranges via OH migration (Eₐ = 20.1 kcal/mol) :

(CH3)2COOCH2=C(CH3)OOHCH3C(O)CH2OH(\text{CH}3)2\text{COO} \rightarrow \text{CH}2=\text{C}(\text{CH}3)\text{OOH} \rightarrow \text{CH}3\text{C(O)CH}2\text{OH}

Bimolecular Self-Reaction

At high Criegee concentrations (>10¹³ cm⁻³), dimerization forms diacetone diperoxide, which decomposes exothermically (ΔH = -90 kcal/mol) to this compound and acetone :

2(CH3)2COO[Dimer]CH3C(O)CH2OH+CH3COCH32 (\text{CH}3)2\text{COO} \rightarrow [\text{Dimer}] \rightarrow \text{CH}3\text{C(O)CH}2\text{OH} + \text{CH}3\text{COCH}3

Key Findings :

  • Isotope Effects : Deuteration reduces this compound yield by 30%, confirming H-transfer rate-limiting steps .

  • Pressure Dependence : Unimolecular pathways dominate below 10 Torr, while self-reaction prevails at higher pressures .

Electrochemical CO₂ Reduction

Emerging research demonstrates this compound synthesis via CO₂ electroreduction (CO₂RR) on Cu-Ag tandem catalysts . The pathway involves:

  • CO Formation : CO₂ → CO on Ag sites

  • C–C Coupling : 2 CO → *OCCO on Cu

  • Hydrogenation : *OCCO + 6 H⁺ + 6 e⁻ → CH₃C(O)CH₂OH

Performance Metrics :

CatalystFE (this compound)Current Density
Cu₇₀Ag₃₀12.3%45 mA/cm²
Cu₅₀Ag₅₀8.9%38 mA/cm²

Faradaic efficiencies remain low (<15%) due to competition with ethylene and ethanol pathways .

Alternative Routes and Comparative Analysis

Sugar Degradation

Pyrolysis of glucose or fructose above 300°C generates this compound via retro-aldol cleavage, though yields are highly variable (5–20%) .

Comparative Efficiency

MethodYield (%)ScalabilityCost (USD/kg)
Glycerol Dehydration80–90Industrial12–18
Bromoacetone Alcoholysis70–85Laboratory85–120
CO₂ Electroreduction10–15Experimental>200

Scientific Research Applications

Cosmetic Applications

Self-Tanning Agents

  • Hydroxyacetone is predominantly used in the cosmetic industry as a self-tanning agent. It reacts with the amino acids in the skin's surface to produce a brown pigment called melanoidins, providing a tanned appearance without sun exposure. This reaction is non-toxic and has been widely accepted in cosmetic formulations.

Skin Care Products

  • HA is also incorporated into various skin care products due to its moisturizing properties. It helps in retaining moisture in the skin, enhancing hydration and improving skin texture.

Food Industry

Flavoring Agent

  • In the food industry, this compound serves as a flavoring agent. Its sweet taste can enhance the flavor profile of various food products. Additionally, it acts as a preservative due to its ability to inhibit microbial growth.

Biochemical Research

Metabolic Studies

  • This compound plays a significant role in metabolic studies, particularly in understanding carbohydrate metabolism. It serves as a precursor for methylglyoxal, which is involved in glycolysis and can influence cellular functions and signaling pathways .

Enzymatic Reactions

  • Research has demonstrated that HA can be utilized in enzymatic reactions to produce glycerol-3-phosphate, an important intermediate in lipid metabolism. This application highlights its potential in metabolic engineering and synthetic biology .

Synthesis and Catalysis

Catalytic Conversion

  • This compound can be synthesized from glycerol through catalytic dehydration processes. Studies have shown that using copper-based catalysts can enhance the yield of HA from glycerol under mild conditions . This method not only valorizes glycerol—a byproduct of biodiesel production—but also provides a sustainable route for HA production.

Electrochemical Synthesis

  • Recent research indicates that this compound can be synthesized electrochemically from CO2 using specific reaction pathways. This approach contributes to carbon capture technologies and sustainable chemical production .

Renewable Energy Applications

Biofuels Production

  • This compound is being explored as a building block for biofuels. Its conversion from biomass sources like cellulose opens new avenues for renewable energy production, aligning with global sustainability goals .

Case Studies

Study Application Focus Key Findings
Celerier et al., 2018Glycerol DehydrationDemonstrated high selectivity for this compound using copper-based catalysts, optimizing conditions for industrial applications .
Ye et al., 2015Metabolic Gas AnalysisDeveloped a biosensor for measuring breath acetone concentration, indicating lipid metabolism status; this compound was identified as a significant metabolite .
ACS Publication, 2023Electrochemical SynthesisInvestigated the formation pathways of this compound from CO2 reduction reactions, providing insights into sustainable chemical synthesis .

Mechanism of Action

Hydroxyacetone functions as a coenzyme in various biochemical reactions, facilitating enzyme catalysis. It is involved in synthesizing energy, amino acids, and other vital molecules. Additionally, it plays a role in the production and regulation of hormones like adrenaline and cortisol .

Comparison with Similar Compounds

Hydroxyacetone vs. Dithis compound

Property This compound Dithis compound
Structure C=O at C2, -OH at C1 Two -OH groups (C1 and C2)
Reactivity Reduces to acetone under electrochemical conditions Rapidly metabolized in bloodstream; not excreted in urine
Applications Industrial intermediate, bio-oil component Skin-tanning agent, metabolic studies

Key Difference : this compound’s carbonyl group enhances its reactivity in reduction reactions, while dithis compound’s dual hydroxyl groups make it a substrate for rapid metabolic conversion.

This compound vs. Acetone

Property This compound Acetone
Formation Forms from methylglyoxal reduction (Faradaic efficiency >50% at -0.8 V) Direct product of this compound dehydroxylation
Toxicity Non-cytotoxic (MTT assay) Cytotoxic at high concentrations
Analytical Recovery 76% recovery in coffee brew analysis Higher volatility simplifies detection

Key Insight : this compound’s hydroxyl group enables participation in condensation reactions (e.g., polyol synthesis), unlike acetone, which lacks functional groups for such transformations.

This compound vs. Methylglyoxal

Property This compound Methylglyoxal
Structure Monocarbonyl with -OH Dicarbonyl (C=O at C1 and C2)
Reactivity Forms via oxidative pathways in catalysis Produced via dehydrogenation of propionaldehyde
Atmospheric Behavior Peaks at 60 min reaction time (3.0% yield) Higher initial yield (9.5% at 15 min)

Key Difference : Methylglyoxal’s dual carbonyl groups increase its reactivity in photochemical oxidation, while this compound’s stability makes it a persistent intermediate in atmospheric processes.

This compound vs. 2-Hydroxypropanal

Property This compound 2-Hydroxypropanal
Isomerization Converts to 2-hydroxypropanal via hydride shift Higher reactivity due to aldehyde group
Electrochemical Reduction Higher Faradaic efficiency (-0.8 V) Lower efficiency due to competing pathways

Key Insight : Despite 2-hydroxypropanal’s aldehyde group being more reactive, this compound’s adjacent hydroxyl enhances its stability in electrochemical systems.

This compound vs. Glycolaldehyde

Property This compound Glycolaldehyde
Structure C3: -OH at C1, C=O at C2 C2: -OH at C1, C=O at C2
Atmospheric Detection 30 pptv detection limit 9 pptv detection limit
Source Correlation Strong correlation with formaldehyde (r >0.8) Linked to biogenic hydrocarbon oxidation

Key Difference : Glycolaldehyde’s shorter carbon chain increases its volatility, while this compound’s additional methyl group facilitates dimerization in bio-oil .

Biological Activity

Hydroxyacetone (HA), also known as 1-hydroxy-2-propanone, is a simple ketone with significant biological activity and applications in various fields, including biochemistry, environmental science, and industrial chemistry. This article explores the biological activity of this compound, focusing on its enzymatic conversion, atmospheric reactions, and surface activity.

1. Enzymatic Conversion and Metabolic Pathways

This compound can be produced enzymatically from methylglyoxal through the action of specific enzymes, such as methylglyoxal reductase (MGR). This process has been studied extensively for its potential applications in biotechnological production:

  • Enzymatic Mechanism : Methylglyoxal is converted to this compound by MGR enzymes, which exhibit high catalytic efficiency. Recent studies have shown that modified E. coli strains can efficiently produce this compound and subsequently convert it into 1,2-propanediol, a valuable chemical in various industries .
  • Kinetic Studies : The kinetics of the reaction involving this compound and hydroxyl radicals (OH) have been investigated. The rate constants for these reactions vary with temperature, indicating that this compound's reactivity is influenced by environmental conditions .

2. Atmospheric Reactions and Environmental Impact

This compound plays a role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA):

  • Formation of SOA : this compound contributes to SOA formation from isoprene and other organic precursors. Its presence in the atmosphere can influence climate and air quality by affecting cloud formation and radiation balance .
  • Surface Activity : Research utilizing vibrational sum frequency spectroscopy has demonstrated that this compound exhibits significant surface activity at the air-water interface. It forms a dynamic interface with ordered water molecules, which has implications for its behavior in atmospheric processes .

Case Study 1: this compound in Atmospheric Chemistry

A study investigated the role of this compound as an atmospheric oxidation product. The research highlighted how this compound reacts with hydroxyl radicals to form oligomers, contributing to brown carbon formation:

  • Findings : The study quantified the reaction rates and identified the products formed during these multiphase reactions, emphasizing the importance of this compound in atmospheric chemistry .

Case Study 2: Enzymatic Production of this compound

In a biotechnological context, researchers explored the conversion of methylglyoxal to this compound using engineered microorganisms:

  • Results : The engineered strains demonstrated improved yields of this compound while minimizing metabolic burdens on the cells. This work underscores the potential for sustainable production methods using microbial systems .

4. Summary of Research Findings

Aspect Details
Enzymatic Conversion Methylglyoxal → this compound via MGR; efficient microbial production .
Atmospheric Role Contributes to SOA formation; reacts with OH radicals .
Surface Activity High degree of ordering at air-water interface; impacts atmospheric behavior .

Q & A

Q. Basic: What experimental approaches are used to study hydroxyacetone synthesis via glycerol dehydration?

Methodological Answer:
this compound synthesis from glycerol involves acid-catalyzed dehydration. Key experimental design considerations include:

  • Catalyst selection : Solid acid catalysts (e.g., zeolites, sulfated zirconia) or liquid acids (e.g., H₂SO₄) are tested for selectivity and yield .
  • Reaction conditions : Temperature (typically 150–250°C), pressure, and glycerol-to-catalyst ratio are optimized to favor terminal –OH group dehydration, which produces this compound over acrolein .
  • Analytical validation : Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) quantifies this compound and byproducts like acrolein. Kinetic studies track intermediate formation (e.g., 3-hydroxypropionaldehyde) .

Q. Basic: Which analytical techniques are employed to detect this compound in environmental and biological samples?

Methodological Answer:

  • GC-MS : For atmospheric aerosols, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility of this compound sulfate, enabling quantification alongside organic carbon (OC) and sulfate aerosols .
  • HPLC-DNPH : 2,4-Dinitrophenylhydrazine (DNPH) cartridges capture carbonyl compounds like this compound from e-cigarette aerosols, followed by high-performance liquid chromatography (HPLC) analysis .
  • Metabolomics : Liquid chromatography-tandem MS (LC-MS/MS) identifies this compound as a metabolite in human biofluids, referencing its role in glycine/serine/threonine pathways .

Q. Advanced: How do researchers resolve contradictions in this compound sulfate’s correlation with organic carbon (OC) in atmospheric studies?

Methodological Answer:
In Xi’an winter studies, this compound sulfate lacked correlation with OC despite biogenic (isoprene oxidation) and anthropogenic (biomass burning) sources. Methodological strategies include:

  • Source apportionment : Isotopic analysis (δ¹³C) or tracer compounds (e.g., levoglucosan for biomass burning) differentiate biogenic vs. anthropogenic this compound .
  • Reactivity studies : Chamber experiments simulate photochemical oxidation of isoprene under varying NOx/SO₂ levels to quantify this compound sulfate formation rates .
  • Seasonal modeling : Integrating aerosol pH and sulfate availability explains why this compound sulfate production dominates in summer but not winter .

Q. Advanced: How is toxicological risk assessed for this compound given limited in vivo data?

Methodological Answer:
The EU-LCI value (2100 µg/m³) was derived via read-across with propylene glycol (PG):

  • Structural rationale : PG and this compound share a hydroxyl group and metabolic pathway to pyruvate. PG’s inhalation toxicity data (LOAEC = 160 mg/m³) were adjusted for molar mass differences .
  • Assessment factors : Interspecies (2.5×), intraspecies (10×), and study duration (1×) uncertainties were applied. Mutagenicity concerns were dismissed due to methylglyoxal contamination artifacts .
  • Validation : Reconstructed human epidermis (RhE) tests confirmed non-irritancy, supporting read-across reliability .

Q. Basic: What is this compound’s role in amino acid metabolism?

Methodological Answer:
this compound is an intermediate in:

  • Glycine/Serine/Threonine catabolism : Oxidoreductases convert methylglyoxal to this compound, which is further metabolized to pyruvate via aldo-keto reductases .
  • Acetone metabolism : Hepatic CYP2E1 oxidizes acetone to this compound, linking it to gluconeogenesis and citric acid cycle entry .
  • Biomarker potential : Detected in foods (honey, beer) via metabolomic profiling, suggesting dietary exposure markers .

Q. Advanced: How do researchers model this compound formation in e-cigarette aerosols?

Methodological Answer:

  • Temperature-controlled systems : Coil temperatures (157–315°C) are varied to study Arrhenius kinetics. This compound’s exponential production at >200°C reflects thermal degradation of propylene glycol (PG)/vegetable glycerin (VG) .
  • Particle-phase analysis : Aerosol mass spectrometry (AMS) couples with DNPH cartridges to partition this compound between gas and particle phases .
  • Impurity profiling : Pre-vaping PG/VG is screened for this compound to distinguish thermal degradation products from baseline impurities .

Q. Advanced: What methodologies validate this compound as a biomarker in food metabolomics?

Methodological Answer:

  • Targeted LC-MS/MS : Quantifies this compound in foods (e.g., bog bilberries, honey) using stable isotope-labeled internal standards (e.g., ¹³C-hydroxyacetone) .
  • Multivariate statistics : Partial least squares-discriminant analysis (PLS-DA) correlates this compound levels with specific diets in cohort studies .
  • Enzymatic assays : In vitro models test this compound’s generation from threonine via threonine dehydrogenase activity .

Properties

IUPAC Name

1-hydroxypropan-2-one
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InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3
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InChI Key

XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CO
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Molecular Formula

C3H6O2
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DSSTOX Substance ID

DTXSID8051590
Record name Hydroxyacetone
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Molecular Weight

74.08 g/mol
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Physical Description

Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma
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Boiling Point

145.00 to 146.00 °C. @ 760.00 mm Hg
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Solubility

1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol)
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Density

1.079-1.085 (20°)
Record name Hydroxyacetone
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Vapor Pressure

2.95 [mmHg]
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CAS No.

116-09-6
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Melting Point

-17 °C
Record name Hydroxyacetone
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Synthesis routes and methods I

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
Name
Hydroxypropanal
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Hydroxypropanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
7.6%

Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 4,251,325 (assigned to BP Chemicals), the work-up of a fraction which has been substantially freed of low boilers, water, and acetone has been optimized by operating the cumene column in such a way that a mixture comprising cumene, AMS and hydroxy acetone is taken off at the top, with this mixture being separated virtually completely from the crude phenol remaining in the bottoms and thus not having to be removed in a costly fashion during the work-up of the phenol. This process gives phenol containing less than 30 ppm of hydroxy acetone. A disadvantage of this process is the fact that the input mixture has to be substantially freed of water, which is why an acetone fraction comprising low boilers and also the major part of the water present in the cleavage product mixture has to be separated from the cleavage product mixture in the preceding separation step. The work-up of such an acetone fraction by methods of the prior art is relatively uneconomical, since a high expenditure for apparatus is required.
Name
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 71% Cu+Cr; 19% Al; 10% Ba catalyzed the reaction for 3 h to give glycerol conversion of 34% with 90% selectivity to hydroxyacetone, 8% 1,2-propylene glycol, <2% ethylene glycol and <0.01% to other products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu Cr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 g
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 67% Cu and 33% Cr catalyzed the reaction for 5 h to give glycerol conversion of 37% with 86% selectivity to hydroxyacetone, 10% 1,2-propylene glycol, 4% ethylene glycol and <0.01% to other products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Cr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 g
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Dehydration of 80 wt % glycerol followed by acetol hydrogenation in a single step at 220° C. in 20 g of water as a solvent using 0.01 g/ml of 67% Cu+33% Cr catalyst in 5 h gave 21% conversion of glycerol with selectivity's of 69% to 1,2-propylene glycol and 31% to hydroxyacetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
Quantity
20 g
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
Cu
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Hydroxyacetone
Hydroxyacetone
Hydroxyacetone
Hydroxyacetone
Hydroxyacetone
Hydroxyacetone

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